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Compound of Interest

Compound Name:
N-(Azido-PEG3)-N-(PEG2-NH-

Boc)-PEG3-acid

Cat. No.: B8106617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG-acid bifunctional linkers, detailing

their chemical properties, key applications in bioconjugation and drug delivery, and

standardized protocols for their use.

Azido-PEG-acid linkers are heterobifunctional molecules that play a crucial role in modern

bioconjugation and pharmaceutical development.[1] These linkers possess two distinct reactive

moieties at opposite ends of a polyethylene glycol (PEG) chain: a terminal azide group (-N₃)

and a terminal carboxylic acid group (-COOH).[1] This unique structure allows for the

sequential and controlled conjugation of two different molecules. The PEG spacer itself imparts

favorable properties such as increased hydrophilicity, reduced immunogenicity, and improved

pharmacokinetics to the resulting conjugate.[1][2]

Core Properties of Azido-PEG-Acid Linkers
The versatility of Azido-PEG-acid linkers stems from their well-defined chemical and physical

properties. The azide group serves as a reactive handle for "click chemistry," most notably the

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage

with alkyne-containing molecules.[1] The carboxylic acid group can be readily activated to react

with primary amines, forming a stable amide bond.[1]

Physicochemical Characteristics
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The physical properties of Azido-PEG-acid linkers are largely influenced by the length of the

PEG chain. Generally, they appear as colorless to slightly yellow oils or white to off-white

solids.[3] They exhibit high solubility in a variety of organic solvents such as dimethyl sulfoxide

(DMSO), dimethylformamide (DMF), dichloromethane (DCM), and chloroform, as well as in

aqueous solutions.[3][4]

Table 1: Quantitative Properties of Representative Azido-PEG-Acid Linkers

Product
Name

CAS
Number

Molecular
Weight (
g/mol )

Chemical
Formula

Purity Solubility

Azido-PEG1-

acid

1393330-34-

1
>95%

DMSO, DMF,

DCM, THF,

Chloroform

Azido-PEG3-

acid

1056024-94-

2
247.25 C₉H₁₇N₃O₅ >95%

DMSO (10

mM)

Azido-PEG4-

acid

1257063-35-

6
291.3 C₁₁H₂₁N₃O₆ >95% (HPLC)

DMSO, DMF,

DCM, THF,

Chloroform

Azido-

PEG12-acid

1167575-20-

3
>95%

DMSO, DMF,

DCM, THF,

Chloroform

Note: The number in the product name (e.g., PEG3) indicates the number of polyethylene

glycol units.

Key Applications in Research and Drug
Development
The unique bifunctional nature of Azido-PEG-acid linkers makes them invaluable tools in a

wide range of applications, particularly in the development of targeted therapeutics and

diagnostic agents.
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Antibody-Drug Conjugates (ADCs): These linkers are used to attach cytotoxic drugs to

monoclonal antibodies, enabling targeted delivery to cancer cells.

PROTACs: In the field of targeted protein degradation, Azido-PEG-acid linkers can be used

in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5]

Nanoparticle Functionalization: The PEG chain helps to create a hydrophilic shell around

nanoparticles, improving their stability and circulation time in vivo, while the reactive ends

allow for the attachment of targeting ligands or therapeutic payloads.

Peptide and Protein Modification: PEGylation of therapeutic peptides and proteins using

these linkers can enhance their solubility, stability, and pharmacokinetic profiles.

Experimental Protocols
The following are detailed methodologies for the two primary reactions involving Azido-PEG-

acid linkers: amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: Amide Bond Formation with an Amine-
Containing Molecule
This protocol describes the conjugation of the carboxylic acid moiety of an Azido-PEG-acid

linker to a primary amine-containing molecule using EDC and NHS chemistry.

Materials:

Azido-PEG-acid linker

Amine-containing molecule (e.g., protein, peptide)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://peg.bocsci.com/product/azido-peg3-acid-cas-1056024-94-2-294240.html
https://www.targetmol.com/compound/n-%28azido-peg3%29-n-bis%28peg3-acid%29
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

Dissolve the Azido-PEG-acid linker: Prepare a stock solution of the linker in anhydrous DMF

or DMSO.

Activate the carboxylic acid:

In a reaction tube, add the Azido-PEG-acid linker solution.

Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the linker

solution.

Incubate for 15-30 minutes at room temperature to form the NHS ester.

Conjugation to the amine-containing molecule:

Dissolve the amine-containing molecule in the reaction buffer.

Add the activated Azido-PEG-NHS ester solution to the amine-containing molecule

solution. A 10-20 fold molar excess of the linker is typically used for proteins.

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with

gentle stirring.

Quench the reaction: Add the quenching buffer to a final concentration of 10-50 mM and

incubate for 15 minutes at room temperature.

Purify the conjugate: Remove excess linker and byproducts using dialysis, size-exclusion

chromatography, or another appropriate purification method.

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
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This protocol outlines the "click" reaction between the azide group of the Azido-PEG-acid

conjugate and an alkyne-containing molecule.

Materials:

Azido-PEG-acid conjugate (from Protocol 1)

Alkyne-containing molecule

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA)

Reaction Buffer: PBS, pH 7.4

DMSO

Purification system (e.g., dialysis, chromatography)

Procedure:

Prepare stock solutions:

Dissolve the Azido-PEG-acid conjugate in the reaction buffer.

Dissolve the alkyne-containing molecule in DMSO or the reaction buffer.

Prepare a 20 mM stock solution of CuSO₄ in water.

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

Prepare a 100 mM stock solution of THPTA or TBTA in DMSO or water.

Set up the click reaction:

In a reaction tube, add the Azido-PEG-acid conjugate.
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Add the alkyne-containing molecule (typically a 2-5 fold molar excess).

Add the copper ligand (THPTA or TBTA) to a final concentration of 1-5 mM.

Add CuSO₄ to a final concentration of 0.2-1 mM.

Vortex the mixture gently.

Initiate the reaction: Add sodium ascorbate to a final concentration of 2-10 mM.

Incubate: Allow the reaction to proceed for 1-4 hours at room temperature, protected from

light.

Purify the final conjugate: Purify the product using an appropriate method to remove the

copper catalyst, excess reagents, and byproducts.

Visualizing Workflows and Structures
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical

structures and experimental workflows associated with Azido-PEG-acid linkers.
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Targeted Drug Delivery using Azido-PEG-Acid Linker
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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